2-(2,6-Difluorophenyl)ethanol
Overview
Description
Scientific Research Applications
Enzymatic Process for Synthesis of Chiral Intermediates : A ketoreductase (KRED) named KR-01 was found effective in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, which is a vital intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).
Facile Synthesis of Hydroxy- and Aminoindoles : 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through specific heating processes. These indoles are obtained by dehydrogenation of indolines (Tanaka et al., 1989).
Preformulation Study of NSC-726796 : This study developed a stability-indicating high-performance liquid chromatography method to quantify 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione and its degradation products. NSC-726796, which shows antiangiogenic activity, was found to react with ethanol (Guo et al., 2012).
Engineering Alcohol Dehydrogenase for Improved Activity : An alcohol dehydrogenase LkADH was engineered for improved activity in reducing aromatic substrates, specifically for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an important precursor for ticagrelor (Ye et al., 2023).
Bioreductive Production of Pharmaceutical Intermediates : Mutations in ketoreductase ChKRED20 enhanced its activity for the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for ticagrelor, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).
Safety And Hazards
The safety information for “2-(2,6-Difluorophenyl)ethanol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
properties
IUPAC Name |
2-(2,6-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHNMSIIGRNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666683 | |
Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)ethanol | |
CAS RN |
168766-16-3 | |
Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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